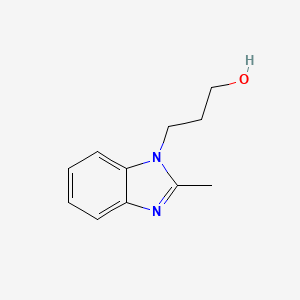
3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol
Descripción general
Descripción
3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group modifications. One common method includes:
Condensation Reaction: o-Phenylened
Actividad Biológica
Overview
3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | 3-(2-methylbenzimidazol-1-yl)propan-1-ol |
| Molecular Formula | C11H14N2O |
| Molecular Weight | 190.24 g/mol |
| CAS Number | 577994-95-7 |
Anticancer Properties
Research has indicated that benzimidazole derivatives, including this compound, exhibit significant anticancer activity. A study highlighted its antiproliferative effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The compound demonstrated an IC50 value in the low micromolar range, indicating potent activity against these cell lines .
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.2 |
| A549 (Lung) | 4.8 |
| HeLa (Cervical) | 6.0 |
The mechanism through which this compound exerts its anticancer effects involves the destabilization of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. This is similar to the action of well-known chemotherapeutic agents like paclitaxel .
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence that this compound may have neuroprotective effects. It has been shown to interact with NMDA receptors, which are crucial for synaptic plasticity and memory function. The compound acts as a reversible inhibitor of GluN2B-containing NMDA receptors, suggesting potential applications in treating neurodegenerative diseases .
Study on Anticancer Activity
A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with this compound led to significant reductions in cell viability and increased apoptosis markers compared to untreated controls.
Neuroprotective Study
Another study focused on the neuroprotective potential of this compound in a mouse model of Alzheimer's disease. Mice treated with this compound showed improved cognitive function and reduced amyloid plaque formation compared to control groups .
Propiedades
IUPAC Name |
3-(2-methylbenzimidazol-1-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-9-12-10-5-2-3-6-11(10)13(9)7-4-8-14/h2-3,5-6,14H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQKXBGLPLDTAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















